(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid CAS number
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid CAS number
An In-depth Technical Guide on (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid
CAS Number: 1244724-97-7
This technical guide provides a comprehensive overview of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a specialized amino acid derivative crucial for research and development in the pharmaceutical and biotechnology sectors. The document details its chemical properties, outlines key experimental protocols for its use, and presents logical workflows in the form of diagrams for clarity.
Compound Overview
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a non-proteinogenic β-amino acid derivative.[1] Its structure incorporates a phenylthioether side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), valued for its stability under a range of conditions and its facile removal under mild basic conditions.[2] This compound serves as a valuable building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications.
Physicochemical and Analytical Data
While specific experimental data such as detailed NMR peak assignments or HPLC retention times under defined conditions are not extensively available in the public domain, the general properties and expected analytical characteristics are summarized below. Commercial suppliers typically provide a certificate of analysis with lot-specific data.
| Property | Value | Source |
| CAS Number | 1244724-97-7 | [1] |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylthio)butanoic acid | [1] |
| Molecular Formula | C₂₆H₂₅NO₄S | Inferred |
| Molecular Weight | 447.55 g/mol | Inferred |
| Appearance | Typically a white to off-white solid | General |
| Purity (Typical) | ≥95%, often >99% for commercial grades | [1] |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols | General |
| Storage | Recommended storage at 2-8 °C | General |
Analytical Characterization Methods: The identity and purity of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid are typically confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Experimental Protocols
Representative Protocol: Fmoc Protection of a β-Amino Acid
This protocol is a general representation of how an amino acid can be protected with an Fmoc group.
Materials:
-
(R)-3-amino-4-(phenylthio)butanoic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve the starting amino acid in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature with vigorous stirring.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of ~2 using 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography (silica gel, typically using a gradient of hexane and ethyl acetate with a small amount of acetic acid) to yield the pure (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid.
General workflow for the Fmoc protection of an amino acid.
Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for adding (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine and the Fmoc adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test). If the reaction is incomplete, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
The resin is now ready for the next deprotection and coupling cycle.
A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Applications and Potential Biological Significance
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is primarily utilized as a building block in the synthesis of modified peptides. The incorporation of non-natural amino acids like this one can impart unique properties to the resulting peptide, such as:
-
Increased Proteolytic Stability: The β-amino acid structure can confer resistance to degradation by proteases.
-
Conformational Constraints: The structure can induce specific secondary structures (e.g., helices, turns) in the peptide backbone.
-
Modified Pharmacokinetics: The lipophilic phenylthioether side chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.
While no specific signaling pathways involving this compound have been documented, derivatives of β-amino acids and compounds with thioether moieties are explored in various therapeutic areas. The phenylthio group, for instance, may participate in interactions with biological targets, potentially serving as an inhibitor for certain enzymes. Further research is needed to elucidate the specific biological activities of peptides incorporating this particular amino acid.
Conclusion
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (CAS: 1244724-97-7) is a specialized chemical reagent that plays a significant role in modern peptide chemistry and drug discovery. Its unique structure allows for the creation of novel peptides with potentially enhanced stability and biological activity. While detailed public data on its synthesis and specific biological functions are limited, the general protocols and principles outlined in this guide provide a solid foundation for its application in research and development. For detailed quantitative data, researchers should refer to the documentation provided by their chemical supplier.
